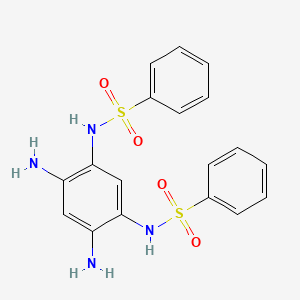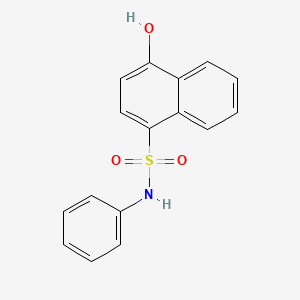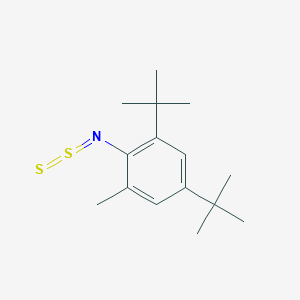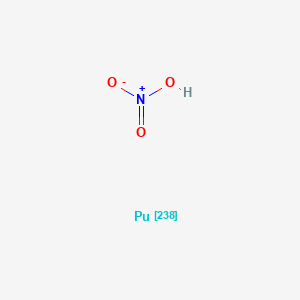
1-Ethenyl-3-hydroxypyridine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-3-hydroxypyridine-2(1H)-thione is a heterocyclic compound that features a pyridine ring substituted with an ethenyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-3-hydroxypyridine-2(1H)-thione typically involves the following steps:
Starting Materials: The synthesis may start with pyridine derivatives.
Functional Group Introduction: Introduction of the ethenyl group can be achieved through reactions such as Heck coupling or Wittig reaction.
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Thione Formation: The thione group can be introduced by reacting with sulfur-containing reagents such as Lawesson’s reagent.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethenyl-3-hydroxypyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Ethenyl-3-hydroxypyridine-2(1H)-thione involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and the context of its use. For example, in medicinal applications, it may inhibit specific enzymes or modulate receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypyridine: A simpler analog with similar hydroxyl functionality.
3-Ethenylpyridine: Lacks the hydroxyl group but has the ethenyl substitution.
Pyridine-2-thione: Contains the thione group but lacks the ethenyl and hydroxyl groups.
Uniqueness
1-Ethenyl-3-hydroxypyridine-2(1H)-thione is unique due to the combination of ethenyl, hydroxyl, and thione functionalities, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
58379-46-7 |
|---|---|
Formule moléculaire |
C7H7NOS |
Poids moléculaire |
153.20 g/mol |
Nom IUPAC |
1-ethenyl-3-hydroxypyridine-2-thione |
InChI |
InChI=1S/C7H7NOS/c1-2-8-5-3-4-6(9)7(8)10/h2-5,9H,1H2 |
Clé InChI |
GYAPXCMITDMBKR-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C=CC=C(C1=S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)

![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)



![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)

